6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane
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Overview
Description
6-(4-Fluorophenyl)-1,5-diazabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the formation of the bicyclic structure in a single step. This method utilizes transition metal catalysts such as palladium or iridium under specific reaction conditions, including the use of blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares a similar bicyclic structure but lacks the fluorophenyl group.
4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide: Contains a fluorophenyl group but differs in its overall structure and functional groups.
Uniqueness
6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane is unique due to its specific combination of a bicyclic structure and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
461652-99-3 |
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Molecular Formula |
C10H11FN2 |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H11FN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13(10)12/h2-5,10H,1,6-7H2 |
InChI Key |
VAJNOCXPXNUTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N2C1)C3=CC=C(C=C3)F |
solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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